molecular formula C9H11FO B11722883 2-Fluoro-3-isopropylphenol

2-Fluoro-3-isopropylphenol

Katalognummer: B11722883
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: HYBMZTXUJPJEDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-isopropylphenol is an organic compound with the molecular formula C9H11FO It is a derivative of phenol, where the hydrogen atom in the ortho position to the hydroxyl group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropylphenol can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Another method involves the direct fluorination of phenol derivatives using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenols with electrophiles at the ortho and para positions.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, fluorinated compounds are known to inhibit bacterial DNA-gyrase, which is crucial for bacterial replication . This property makes fluorinated phenols potential candidates for antibacterial agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorophenol: Similar structure but lacks the isopropyl group.

    3-Isopropylphenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-isopropylphenol: Similar structure with the isopropyl group in the para position.

Uniqueness

2-Fluoro-3-isopropylphenol is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions.

Eigenschaften

Molekularformel

C9H11FO

Molekulargewicht

154.18 g/mol

IUPAC-Name

2-fluoro-3-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3

InChI-Schlüssel

HYBMZTXUJPJEDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.